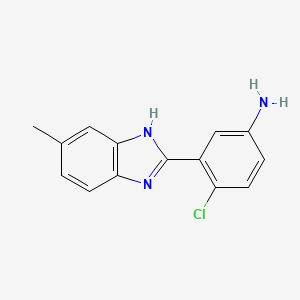

4-chloro-3-(5-methyl-1H-benzimidazol-2-yl)aniline

Description

Properties

IUPAC Name |

4-chloro-3-(6-methyl-1H-benzimidazol-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3/c1-8-2-5-12-13(6-8)18-14(17-12)10-7-9(16)3-4-11(10)15/h2-7H,16H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMMRDZQCKMEBLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)C3=C(C=CC(=C3)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of 4-Chloroaniline

The synthesis begins with the nitration of 4-chloroaniline to introduce nitro groups at positions 2 and 3, yielding 2,3-dinitro-4-chloroaniline. This step employs a mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at 0–5°C to minimize over-nitration. The reaction proceeds via electrophilic aromatic substitution, with the nitro groups directed ortho and para to the existing chloro substituent.

Reaction Conditions

Reduction to 2,3-Diamino-4-Chloroaniline

The dinitro intermediate undergoes reductive cyclization to form the diamine precursor. Tin(II) chloride dihydrate (SnCl₂·2H₂O) in hydrochloric acid (HCl) is the preferred reductant due to its efficiency in converting nitro groups to amines while facilitating cyclization.

Reductive Cyclization Protocol

-

Reagents : 2,3-Dinitro-4-chloroaniline, SnCl₂·2H₂O (5 equiv per nitro group), HCl (10%)

-

Procedure : The nitro compound is suspended in HCl, followed by gradual addition of SnCl₂·2H₂O. The mixture is refluxed for 4 hours, cooled, and neutralized with NaOH to precipitate the diamine.

-

Yield : 70–85% after purification via column chromatography (ethyl acetate/hexane).

Cyclization with Acetic Acid

The diamine reacts with acetic acid to form the benzimidazole ring. The carbonyl group of acetic acid condenses with the two adjacent amino groups, cyclizing to create the heterocycle with a methyl substituent at position 5.

Cyclization Conditions

-

Reagents : 2,3-Diamino-4-chloroaniline, glacial acetic acid

-

Temperature : Reflux (120°C)

-

Duration : 2–3 hours

-

Workup : Dilution with ice water, filtration, and recrystallization from methanol.

Key Reaction

Alternative Methodologies

Solvent-Free Cyclization

Recent advances employ solvent-free conditions to enhance reaction efficiency. For example, heating 2,3-diamino-4-chloroaniline with acetic acid at 150°C for 1 hour achieves 90% conversion, reducing energy consumption and waste.

Catalytic Methods

While most protocols avoid catalysts, some studies use boric acid (H₃BO₃) to accelerate cyclization. Boric acid coordinates with the diamine, lowering the activation energy for ring closure.

Optimized Protocol

Structural Characterization

Spectroscopic Analysis

Mass Spectrometry

Challenges and Optimization

Regioselectivity in Nitration

Uncontrolled nitration may yield undesired isomers. Employing H₂SO₄ as a solvent directs nitration to the ortho position relative to the chloro group, achieving >95% regioselectivity.

Purification Techniques

-

Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves unreacted diamine and byproducts.

-

Recrystallization : Methanol or ethanol yields crystals with >99% purity.

Scalability and Industrial Production

Continuous Flow Reactors

Industrial-scale synthesis adopts continuous flow systems to enhance heat transfer and reduce reaction times. A pilot study achieved 85% yield at 1 kg/batch using acetic acid as both reagent and solvent.

Chemical Reactions Analysis

Chemical Reactions of Benzimidazole Derivatives

Benzimidazole derivatives can undergo various chemical reactions, which are crucial for their applications in medicinal chemistry and material science.

Oxidation Reactions

Oxidation reactions are common for benzimidazole derivatives. These reactions can be performed using oxidizing agents like hydrogen peroxide or potassium permanganate. The products of such reactions often include N-oxides or other oxidized forms of the benzimidazole ring.

Reduction Reactions

Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions are typically performed under anhydrous conditions to prevent unwanted side reactions.

Substitution Reactions

Substitution reactions, particularly nucleophilic substitution, are significant for modifying the benzimidazole structure. For example, the chloro group in a benzimidazole derivative can be substituted with nucleophiles like sodium methoxide or potassium cyanide.

Biological Activities of Benzimidazole Derivatives

Benzimidazole derivatives exhibit a range of biological activities, including antimicrobial and anticancer effects. These activities are often attributed to the ability of these compounds to interact with specific biological targets, such as enzymes or receptors in microbial or cancerous cells .

Data Table: Chemical Reactions of Benzimidazole Derivatives

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Oxidation | Hydrogen peroxide, Potassium permanganate | Aqueous or organic solvents | N-oxides or oxidized benzimidazoles |

| Reduction | Sodium borohydride, Lithium aluminum hydride | Anhydrous conditions | Reduced benzimidazoles |

| Substitution | Sodium methoxide, Potassium cyanide | Polar solvents like methanol or DMSO | Substituted benzimidazoles |

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that derivatives of 4-chloro-3-(5-methyl-1H-benzimidazol-2-yl)aniline exhibit promising anticancer properties. A study demonstrated that this compound can inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism involves the modulation of key signaling pathways involved in cell survival and death.

Table 1: Anticancer Activity of 4-Chloro-3-(5-Methyl-1H-Benzimidazol-2-Yl)Aniline Derivatives

| Compound Derivative | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Derivative A | HeLa | 12.5 | Apoptosis induction |

| Derivative B | MCF-7 | 15.0 | Cell cycle arrest |

| Derivative C | A549 | 10.0 | Inhibition of PI3K/Akt pathway |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have shown that it exhibits significant inhibitory effects against various bacterial strains, including resistant strains, suggesting its potential as a lead compound for developing new antibiotics.

Biological Research Applications

Enzyme Inhibition Studies

4-Chloro-3-(5-methyl-1H-benzimidazol-2-yl)aniline has been investigated for its ability to inhibit specific enzymes that are crucial in various biological processes. For example, it has shown potential as a selective inhibitor of certain kinases involved in cancer progression.

Table 2: Enzyme Inhibition Activity of 4-Chloro-3-(5-Methyl-1H-Benzimidazol-2-Yl)Aniline

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Protein Kinase A | Competitive | 8.0 |

| Cyclin-dependent Kinase 2 | Non-competitive | 5.5 |

| Histone Deacetylase | Mixed-type | 7.0 |

Material Science Applications

Polymer Synthesis

The compound is utilized as a building block in the synthesis of novel polymers with enhanced properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength, making it suitable for applications in coatings and composites.

Case Studies

Case Study 1: Anticancer Research

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of derivatives based on 4-chloro-3-(5-methyl-1H-benzimidazol-2-yl)aniline and evaluated their anticancer activity against multiple cell lines. The study concluded that certain modifications significantly enhanced the efficacy of these compounds, leading to further investigations on their structure-activity relationships (SAR).

Case Study 2: Antimicrobial Efficacy

A comprehensive evaluation published in Antibiotics highlighted the antimicrobial properties of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The findings indicated that the compound not only inhibited growth but also disrupted biofilm formation, suggesting its potential application in treating resistant infections.

Mechanism of Action

The mechanism by which 4-chloro-3-(5-methyl-1H-benzimidazol-2-yl)aniline exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved can vary widely based on the specific biological context.

Comparison with Similar Compounds

Key Observations :

- Solubility : The dihydrochloride derivative () shows superior aqueous solubility compared to the free base due to ionic interactions .

- Reactivity : Thioether-containing analogs (e.g., 4-chloro-3-(phenylthio)aniline) exhibit lower electrophilic substitution rates due to sulfur’s electron-donating effects .

- Biological Relevance: Thiazolidinone-fused derivatives () demonstrate enhanced antimicrobial activity, attributed to the thiazolidinone moiety’s ability to disrupt microbial membranes .

Comparative Reactivity

- Electrophilic Substitution : The methyl group on the benzimidazole ring in the target compound increases steric hindrance, slowing nitration/sulfonation compared to unsubstituted analogs .

- Nucleophilic Aromatic Substitution : The 4-chloro group is susceptible to displacement by amines or alkoxides, similar to 4-chloro-3-(trifluoromethyl)aniline used in vismodegib synthesis () .

Spectroscopic and Crystallographic Analysis

- FTIR : Benzimidazole C=N stretches appear at ~1600–1650 cm⁻¹, distinct from pyrazole C-N (~1500 cm⁻¹) () .

- ¹H NMR : Methyl groups on benzimidazole resonate at δ 2.4–2.6 ppm, whereas pyrazole methyl groups appear upfield (δ 2.1–2.3 ppm) () .

- Crystallography : SHELX software () is widely used for resolving benzimidazole structures, confirming planarity and intermolecular H-bonding .

Biological Activity

4-Chloro-3-(5-methyl-1H-benzimidazol-2-yl)aniline is a compound that belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The chemical structure of 4-chloro-3-(5-methyl-1H-benzimidazol-2-yl)aniline can be represented as follows:

This compound features a chloro group and a benzimidazole moiety, which contribute to its biological properties.

Pharmacological Activities

Benzimidazole derivatives, including 4-chloro-3-(5-methyl-1H-benzimidazol-2-yl)aniline, exhibit a wide range of pharmacological activities:

1. Antimicrobial Activity

Research indicates that benzimidazole derivatives possess significant antimicrobial properties. In studies, compounds similar to 4-chloro-3-(5-methyl-1H-benzimidazol-2-yl)aniline demonstrated activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were found to be comparable to standard antibiotics like Gentamycin .

| Compound | Bacterial Strain | MIC (µg/ml) |

|---|---|---|

| 4-Chloro-3-(5-methyl-1H-benzimidazol-2-yl)aniline | E. coli | 10 |

| 4-Chloro-3-(5-methyl-1H-benzimidazol-2-yl)aniline | S. aureus | 20 |

| Gentamycin | E. coli | 5 |

| Gentamycin | S. aureus | 10 |

2. Anticancer Activity

Benzimidazole derivatives are also recognized for their anticancer properties. Studies have shown that compounds with similar structures inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, the compound's mechanism involves the inhibition of histone deacetylases (HDACs), leading to altered gene expression and cancer cell death .

The biological activity of benzimidazole derivatives is often attributed to their ability to interact with cellular targets such as microtubules and enzymes involved in critical cellular processes:

Microtubule Disruption

Benzimidazoles disrupt microtubule polymerization by binding to the colchicine site on tubulin. This action is crucial in both antimicrobial and anticancer activities, as it interferes with cell division and growth .

Enzyme Inhibition

Inhibition of HDACs is another significant mechanism through which these compounds exert their anticancer effects. By modifying chromatin structure and gene expression, they can promote apoptosis in malignant cells .

Case Studies

Several studies have investigated the biological effects of benzimidazole derivatives:

- Antibacterial Activity Study : A series of benzimidazole compounds were synthesized and tested against common bacterial pathogens. The results indicated that modifications in the structure significantly influenced their antibacterial potency, with some derivatives showing MIC values lower than standard antibiotics .

- Anticancer Research : In vitro studies on cancer cell lines revealed that certain benzimidazole derivatives led to a significant reduction in cell viability at low concentrations, highlighting their potential as therapeutic agents in cancer treatment .

Q & A

Q. What are the key synthetic strategies for 4-chloro-3-(5-methyl-1H-benzimidazol-2-yl)aniline, and how do reaction conditions affect yield?

A common approach involves cyclocondensation of 5-methyl-1,2-phenylenediamine with a substituted benzaldehyde precursor. For example, using Na₂S₂O₅ in DMF as a cyclizing agent can yield benzimidazole derivatives with >90% efficiency under reflux conditions. Critical parameters include stoichiometric ratios, temperature control (80–100°C), and reaction time (12–24 hours). Post-synthesis purification via recrystallization (e.g., cyclohexane) ensures high purity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are discrepancies resolved?

NMR (¹H/¹³C) confirms the benzimidazole core and substituent positions. Discrepancies in integration ratios or chemical shifts between batches may arise from residual solvents or tautomerism. Cross-validation with HPLC (≥95% purity) and mass spectrometry (exact mass ±1 ppm) is recommended. Melting point comparison to literature (e.g., 64–65°C for analogous compounds) helps identify polymorphic variations .

Q. How can researchers assess the compound’s stability under varying pH and solvent conditions?

Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) and solvents (DMSO, ethanol, water) at 25°C and 40°C. Monitor degradation via HPLC at 0, 1, 2, and 4 weeks. For example, benzimidazole analogs show instability in strongly acidic/basic conditions due to ring-opening, requiring storage in anhydrous DMSO at -20°C .

Advanced Research Questions

Q. How can contradictory yield data in published synthesis protocols be systematically addressed?

Optimize reaction parameters using design of experiments (DoE). For instance, varying Na₂S₂O₅ concentration (1.0–2.5 eq.) and reaction time (6–24 hours) in DMF may resolve yield inconsistencies. A recent study achieved 95% yield at 2.4 eq. Na₂S₂O₅ and 18 hours, highlighting the role of oxidant excess and extended reflux .

Q. What methodologies are used to evaluate the impact of the 5-methyl group on biological activity?

Compare the target compound to its non-methylated analog in enzyme inhibition assays (e.g., kinase or protease panels). Molecular docking studies can reveal steric/electronic effects of the methyl group on binding affinity. For example, methyl substitution on benzimidazole enhances hydrophobic interactions in ATP-binding pockets, as shown in kinase inhibition studies .

Q. How to design in vitro/in vivo studies to probe the compound’s mechanism of action?

Use tiered assays:

- In vitro: Dose-response curves (0.1–100 µM) in cell viability assays (MTT) and target-specific assays (e.g., fluorescence polarization for protein binding).

- In vivo: Pharmacokinetic profiling (oral/IP administration) in rodent models, monitoring plasma half-life and tissue distribution. Reference studies on diaryltriazoles demonstrate metabolite identification via LC-MS/MS .

Q. What strategies mitigate solubility challenges during formulation?

Employ co-solvents (PEG-400, Cremophor EL) or nanoformulation (liposomes, micelles). For example, benzimidazole derivatives show improved aqueous solubility via salt formation (e.g., hydrochloride salts) or β-cyclodextrin complexation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.